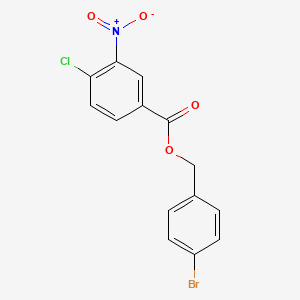

4-bromobenzyl 4-chloro-3-nitrobenzoate

Description

4-Bromobenzyl 4-chloro-3-nitrobenzoate is a synthetic ester derived from 4-chloro-3-nitrobenzoic acid and 4-bromobenzyl alcohol. The compound features a nitro group (-NO₂) at the 3-position, a chlorine atom at the 4-position on the benzoate ring, and a bromine-substituted benzyl ester group. Its molecular formula is C₁₄H₈BrClNO₄, with a molecular weight of 377.58 g/mol. The bromine and chlorine substituents enhance its reactivity in nucleophilic aromatic substitution (SNAr) and cross-coupling reactions, making it valuable in pharmaceutical and materials chemistry .

Synthesis typically involves esterification of 4-chloro-3-nitrobenzoic acid (prepared via nitration of 4-chlorobenzoic acid ) with 4-bromobenzyl bromide under basic conditions. This route parallels the synthesis of ethyl 4-chloro-3-nitrobenzoate () but substitutes ethanol with 4-bromobenzyl bromide to introduce steric bulk and halogenated functionality .

Properties

IUPAC Name |

(4-bromophenyl)methyl 4-chloro-3-nitrobenzoate | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C14H9BrClNO4/c15-11-4-1-9(2-5-11)8-21-14(18)10-3-6-12(16)13(7-10)17(19)20/h1-7H,8H2 | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

VHQMYBBCTXWVDE-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC(=CC=C1COC(=O)C2=CC(=C(C=C2)Cl)[N+](=O)[O-])Br | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C14H9BrClNO4 | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

370.58 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Comparison with Similar Compounds

Ethyl 4-Chloro-3-Nitrobenzoate

- Molecular Formula: C₉H₈ClNO₄

- Molecular Weight : 229.62 g/mol

- Key Features : Ethyl ester group, lacks bromine.

- Reactivity : Widely used as a precursor in SNAr reactions (e.g., synthesis of Ferrostatin-1 derivatives via cyclohexylamine substitution ). The smaller ethyl group enhances solubility in polar solvents compared to bulkier esters.

- Applications : Intermediate in bioactive molecule synthesis (e.g., ferroptosis inhibitors) .

Methyl 4-Chloro-3-Nitrobenzoate

- Molecular Formula: C₇H₄ClNO₄

- Molecular Weight : 201.56 g/mol

- Key Features : Methyl ester group, simplest derivative.

- Reactivity : Faster hydrolysis due to reduced steric hindrance. Less stable under basic conditions than benzyl esters.

- Applications : Used in high-throughput syntheses where minimal steric effects are desired .

Benzyl 5-Bromo-2-Hydroxybenzoate

- Molecular Formula : C₁₄H₁₁BrO₃

- Molecular Weight : 323.14 g/mol

- Key Features : Bromine at the 5-position, hydroxyl group at 2-position.

- Reactivity : Hydroxyl group enables hydrogen bonding, influencing crystallinity and solubility. Bromine facilitates Suzuki-Miyaura couplings.

- Applications: Potential in supramolecular chemistry and metal-organic frameworks .

2-(4-Bromophenoxy)Ethyl 4-Chloro-3-Nitrobenzoate

- Molecular Formula: C₁₅H₁₁BrClNO₅

- Molecular Weight : 424.61 g/mol

- Key Features: Phenoxyethyl chain introduces flexibility.

- Reactivity : Extended chain may reduce crystallinity but improve bioavailability in drug design. Bromine and nitro groups retain SNAr activity.

- Applications : Explored in prodrug formulations due to tunable lipophilicity .

Structural and Functional Analysis

Reactivity Trends

- Nucleophilic Aromatic Substitution (SNAr) : The nitro group activates the benzene ring toward SNAr, with reactivity modulated by ester substituents. Ethyl and methyl esters exhibit faster substitution due to lower steric hindrance, while 4-bromobenzyl derivatives show slower but more selective reactions .

- Halogen Effects : Bromine in the benzyl group (4-bromobenzyl 4-chloro-3-nitrobenzoate) enables further functionalization (e.g., cross-coupling) and enhances antimicrobial activity in derived compounds .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.